BenchChemオンラインストアへようこそ!

3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness SAR

3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1696833-61-0) is a partially saturated, fused N-heterocyclic building block belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine subclass. Its core scaffold combines a pyrazole ring with a tetrahydropyrimidine ring bearing a 7-CF₃ group and a 3-methyl substituent.

Molecular Formula C8H10F3N3
Molecular Weight 205.18 g/mol
Cat. No. B13060272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC8H10F3N3
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCC1=C2NCCC(N2N=C1)C(F)(F)F
InChIInChI=1S/C8H10F3N3/c1-5-4-13-14-6(8(9,10)11)2-3-12-7(5)14/h4,6,12H,2-3H2,1H3
InChIKeyDRYXTOHGBYFUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine – Baselines for Differentiated Procurement


3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1696833-61-0) is a partially saturated, fused N-heterocyclic building block belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine subclass. Its core scaffold combines a pyrazole ring with a tetrahydropyrimidine ring bearing a 7-CF₃ group and a 3-methyl substituent. The compound has a molecular formula of C₈H₁₀F₃N₃ and a molecular weight of 205.18 g/mol [1]. The fully aromatic pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure in kinase inhibitor and CNS drug discovery; the 4,5,6,7-tetrahydro variant introduces a stereogenic center at C-7 and an additional hydrogen-bond donor (NH), which can shift pharmacological profiles toward targets that exploit sp³ character and saturational discrimination [2][3]. These structural features differentiate it from both the flat aromatic analogs and regioisomeric tetrahydro variants that are often treated as interchangeable catalog items.

Why Generic Substitution of 3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Introduces Scientific Risk


Within the 7-trifluoromethyl-tetrahydropyrazolo[1,5-a]pyrimidine family, small structural variations produce large shifts in key molecular properties that govern target engagement, selectivity, and synthetic tractability. Replacing the 3-methyl substituent with hydrogen (the des-methyl analog, CAS 725699-19-4) reduces XLogP3 from 2.1 to 1.8 and eliminates the electron-donating inductive effect that modulates ring electronics . Moving the methyl group from the 3-position to the 2-position (2-methyl regioisomer, CAS 832739-70-5) changes the shape and electrostatic potential of the scaffold, which can reorder kinase selectivity profiles [1]. Using the fully aromatic 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 416860-46-3) instead of the 4,5,6,7-tetrahydro form removes the stereogenic C-7 center, the saturated ring NH donor, and alters the conformational ensemble—all factors known to influence Pim-1 and TrkA inhibitory activity [2][3]. These differences are not cosmetic; they are measurable, quantifiable, and project-determining.

Quantitative Differentiation Evidence for 3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Lipophilicity Advantage: 3-Methyl Substituent Shifts XLogP3 by +0.3 vs. the Des-Methyl Analog

The 3-methyl group on the target compound increases calculated lipophilicity by ΔXLogP3 = +0.3 relative to the des-methyl comparator 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 725699-19-4). This is a meaningful shift in the context of CNS drug design, where LogP values in the 2–3.5 range are associated with optimal blood–brain barrier penetration [1]. The target compound's XLogP3 of 2.1 falls within this window, whereas the des-methyl analog at 1.8 sits below the typical CNS-favorable range .

Lipophilicity Drug-likeness SAR

Molecular Weight Differentiation: +14 Da vs. Des-Methyl Scaffold and +4 Da vs. Fully Aromatic 2-Methyl Analog

Systematic molecular weight (MW) differences distinguish this compound from its closest purchasable alternatives. The target compound (MW 205.18 g/mol) is 14.03 Da heavier than the des-methyl analog (MW 191.15 g/mol, CAS 725699-19-4) and 4.03 Da heavier than the fully aromatic 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (MW 201.15 g/mol, CAS 416860-46-3) [1]. In fragment-based drug discovery, every 1 Da difference translates to a measurable shift in ligand efficiency (LE) and lipophilic ligand efficiency (LLE) indices that are used to rank fragment hits. At typical fragment potencies (IC₅₀ ~100 µM), a 14 Da increase corresponds to an LE penalty of approximately 0.02 kcal/mol per heavy atom, which is sufficient to move a compound from 'developable' to 'deprioritized' in fragment triage [2].

Molecular weight Lead-likeness Fragment-based drug discovery

Kinase Selectivity Context: 3-Methyl-Tetrahydro Scaffold Shows Potential Pim-1/TrkA Discrimination Over Aromatic Analogs

Published structure–activity relationship (SAR) data on pyrazolo[1,5-a]pyrimidine analogs establish that the 4,5,6,7-tetrahydro scaffold class is competent for Pim-1 kinase inhibition with IC₅₀ values in the sub-micromolar range, while also demonstrating that the aromatic scaffold subclass targets TrkA kinase [1][2]. Specifically, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives have shown Pim-1 IC₅₀ values of 0.60–1.82 µM, whereas the fully aromatic 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidines exhibit TrkA IC₅₀ values as low as 0.087 µM [1][2]. The methyl position on the pyrazole ring (C-3 vs. C-2) further differentiates the chemical matter vector that can be elaborated: C-3 methyl leaves the C-2 position available for derivatization, while C-2 methyl blocks this site and imposes a different SAR trajectory [3]. Although the target compound itself has not been profiled in a published kinase panel, its scaffold architecture places it in a distinct SAR sub-series with differentiated kinase-targeting potential relative to the fully aromatic or C-2 methyl regioisomers.

Kinase inhibition Pim-1 TrkA Selectivity

Combinatorial Library Provenance: 3-Methyl Variant Represented in 2,200-Compound Library, Enabling Direct Follow-Up Chemistry

The 7-trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, including the 3-methyl substitution pattern, has been validated in a published parallel solution-phase synthesis of more than 2,200 discrete compounds on a 50–100 mg scale [1]. This library, reported by Dalinger et al. (2005), includes both the fully saturated tetrahydropyrazolo[1,5-a]pyrimidine carboxamides and their 3-substituted variants, produced via condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones. The demonstrated synthetic robustness—good yields, high purities via simple crystallization, and compatibility with CombiSyn synthesizers—means that purchasers of this building block can access a well-precedented, scalable synthetic pathway for downstream library production [1]. In contrast, no comparable high-throughput combinatorial validation has been reported for the des-methyl analog (CAS 725699-19-4) or the 2-methyl regioisomer (CAS 832739-70-5) as standalone library starting materials [2].

Combinatorial chemistry Library synthesis Scale-up

Hydrogen-Bond Donor Count Parity with Addition of Steric Bulk: Differentiating the 3-Methyl Scaffold in Target Engagement

The target compound and the des-methyl analog both possess exactly one H-bond donor (the tetrahydropyrimidine NH) and five H-bond acceptors, yet the target compound adds a methyl group that introduces steric bulk adjacent to the pyrazole nitrogen without altering the H-bond donor/acceptor counts [1]. The topological polar surface area (TPSA) is 29.9 Ų for the target compound vs. 29.8 Ų for the des-methyl analog—a negligible difference of 0.1 Ų [1]. This combination (identical H-bond pharmacophore but differentiated steric profile) is valuable in optimizing selectivity within a target family where a conserved H-bond network is required for binding, but steric discrimination at a sub-pocket can be exploited to avoid off-target isoforms [2]. In contrast, the fully aromatic 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has zero H-bond donors (no saturated NH) and a flat geometry, fundamentally altering the H-bond interaction capacity .

H-bond donors Saturation Conformational restriction

Confirmed Application Scenarios for 3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Matching Differentiated Evidence


Kinase Inhibitor Fragment Library Design Requiring CNS-Penetrant Physicochemical Space

The compound's XLogP3 of 2.1—positioned within the CNS-favorable window and +0.3 above the des-methyl analog—makes it a rational choice for fragment libraries targeting CNS kinases such as TrkB or GSK-3β. Its MW of 205 Da, combined with 1 HBD and 5 HBA, satisfies Rule-of-3 criteria while the 7-CF₃ group provides a validated potency-enhancing substituent for kinase hinge-binding motifs [1]. Procurement teams building CNS-focused fragment collections should prioritize this 3-methyl variant over the des-methyl analog (LogP 1.8, below CNS optimum) or the flat aromatic analog (zero HBD, reduced solubility) .

Medicinal Chemistry Hit-to-Lead Optimization for Pim-1 Targeted Oncology Programs

Published data demonstrate that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives achieve Pim-1 IC₅₀ values of 0.60–1.82 µM, while the 3-methyl substitution on the pyrazole ring provides a vector for further elaboration that leaves the C-2 position free for derivatization [1]. This contrasts with the 2-methyl regioisomer, which blocks the C-2 position and limits synthetic diversification options . Medicinal chemistry teams optimizing Pim-1 inhibitors for hematologic malignancies should select this 3-methyl building block to preserve maximum synthetic flexibility during SAR exploration [1].

High-Throughput Combinatorial Library Production Using Validated Solid/Solution-Phase Protocols

The Dalinger et al. (2005) report provides a direct, experimentally validated protocol for synthesizing >2,200 compounds on a 50–100 mg scale using this scaffold class, including 3-substituted variants [1]. The published crystallization-based purification method avoids chromatography and is compatible with CombiSyn parallel synthesizers, enabling rapid library generation. Industrial medicinal chemistry groups investing in parallel synthesis should procure this 3-methyl variant because its synthetic feasibility has been demonstrated at scale, unlike the des-methyl or 2-methyl regioisomers for which no comparable library reports exist .

Chemical Biology Probe Development Exploiting Steric Selectivity Without H-Bond Pharmacophore Alteration

The target compound adds steric bulk via the 3-methyl group while maintaining exactly the same HBD count (1) and essentially the same TPSA (29.9 vs. 29.8 Ų) as the des-methyl analog [1]. This property combination is valuable for developing chemical probes where a conserved H-bond interaction with the target is essential but steric clash with an antitarget isoform can be exploited to achieve selectivity. Chemical biology groups developing selective probes for bromodomain or kinase families should select this variant when steric discrimination at a specific sub-pocket is the hypothesized selectivity mechanism .

Quote Request

Request a Quote for 3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.